molecular formula C14H19F3N2O4Si B12285117 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3

2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3

Cat. No.: B12285117
M. Wt: 364.39 g/mol
InChI Key: ANJATIKVFIBNNI-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 is widely used in scientific research, particularly in the field of proteomics . Its stable isotopic labeling makes it an ideal candidate for mass spectrometry studies, allowing researchers to track and quantify proteins and peptides in complex biological samples. Additionally, this compound is used in the study of enzyme kinetics and protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s isotopic labeling allows for precise tracking and quantification in biological systems, providing valuable insights into molecular pathways and interactions.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 include:

    2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide: This compound lacks the deuterium labeling but shares similar structural features.

    2-Methyl-D3-N-(4-nitrophenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3: This compound has a similar isotopic labeling but differs in the substituents on the phenyl ring.

The uniqueness of this compound lies in its specific isotopic labeling and the presence of the trifluoromethyl group, which enhances its stability and reactivity in various chemical and biological applications .

Properties

Molecular Formula

C14H19F3N2O4Si

Molecular Weight

364.39 g/mol

IUPAC Name

2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-trimethylsilyloxypropanamide

InChI

InChI=1S/C14H19F3N2O4Si/c1-13(2,23-24(3,4)5)12(20)18-9-6-7-11(19(21)22)10(8-9)14(15,16)17/h6-8H,1-5H3,(H,18,20)

InChI Key

ANJATIKVFIBNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O[Si](C)(C)C

Origin of Product

United States

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